molecular formula C10H14N2OS B11347479 2-(propylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one

2-(propylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one

Cat. No.: B11347479
M. Wt: 210.30 g/mol
InChI Key: NTASIUGWNBHXPR-UHFFFAOYSA-N
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Description

2-(propylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring fused with a cyclopentane ring. The presence of a propylsulfanyl group adds to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(propylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted pyrimidine with a cyclopentane derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(propylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrimidine ring or the propylsulfanyl group.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

2-(propylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(propylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(propylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one is unique due to its specific ring fusion and the presence of the propylsulfanyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H14N2OS

Molecular Weight

210.30 g/mol

IUPAC Name

2-propylsulfanyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one

InChI

InChI=1S/C10H14N2OS/c1-2-6-14-10-11-8-5-3-4-7(8)9(13)12-10/h2-6H2,1H3,(H,11,12,13)

InChI Key

NTASIUGWNBHXPR-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC2=C(CCC2)C(=O)N1

Origin of Product

United States

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